6-Fluoroindole-3-carboxaldehyde

説明

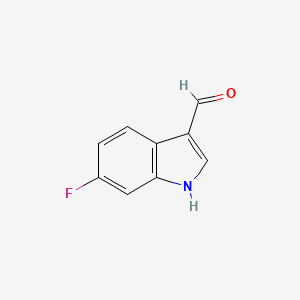

6-Fluoroindole-3-carboxaldehyde is a chemical compound with the molecular formula C9H6FNO. It is an important intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . The compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring and an aldehyde group at the 3rd position, making it a valuable building block in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindole-3-carboxaldehyde typically involves the fluorination of indole derivatives followed by formylation. One common method includes the reaction of 6-fluoroindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 6-Fluoroindole-3-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products:

Oxidation: 6-Fluoroindole-3-carboxylic acid

Reduction: 6-Fluoroindole-3-methanol

Substitution: Various substituted indole derivatives depending on the nucleophile used

科学的研究の応用

Pharmaceutical Development

6-Fluoroindole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structural properties enable the development of novel anti-cancer agents. The compound's ability to interact effectively with biological targets makes it a valuable asset in medicinal chemistry. Research has demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, highlighting its potential for therapeutic applications .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex organic molecules. It allows chemists to create compounds with tailored properties essential for drug discovery and development. The compound's versatility in forming various derivatives enhances its utility in synthesizing new chemical entities .

Fluorescent Probes

The compound is also employed in developing fluorescent probes for biological imaging. These probes facilitate real-time visualization of cellular processes, which is vital for understanding biological mechanisms and disease progression. The fluorescent properties of this compound enable researchers to track molecular interactions within living organisms .

Material Science

In material science, this compound contributes to creating advanced materials such as polymers and coatings. Its chemical properties are leveraged to enhance the performance of materials used in various applications, including electronics and protective coatings .

Neuroscience Research

Recent studies have begun exploring the effects of this compound on neurotransmitter systems. This research could lead to breakthroughs in understanding and treating neurological disorders. The compound's interaction with specific receptors may provide insights into the mechanisms underlying various neurological conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer agents; interacts with biological targets effectively |

| Organic Synthesis | Used to synthesize complex organic molecules with specific properties |

| Fluorescent Probes | Develops probes for real-time biological imaging |

| Material Science | Contributes to advanced materials like polymers and coatings |

| Neuroscience Research | Explored for effects on neurotransmitter systems; potential for treating neurological disorders |

Case Study 1: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through specific signaling pathways, making it a promising candidate for further development as an anti-cancer drug .

Case Study 2: Fluorescent Imaging

Research involving the synthesis of fluorescent probes based on this compound showed enhanced imaging capabilities in live cell models. These probes allowed researchers to visualize cellular dynamics and interactions with high specificity and sensitivity .

Case Study 3: Neurological Applications

Investigations into the effects of this compound on neurotransmitter systems revealed its potential role in modulating serotonin receptors, which could lead to new treatments for depression and anxiety disorders .

作用機序

The mechanism of action of 6-Fluoroindole-3-carboxaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain biological targets .

類似化合物との比較

Indole-3-carboxaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

5-Fluoroindole-3-carboxaldehyde: Fluorine atom at the 5th position, which may alter its reactivity and biological activity.

6-Chloroindole-3-carboxaldehyde: Chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness: 6-Fluoroindole-3-carboxaldehyde is unique due to the presence of the fluorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable intermediate in various applications .

生物活性

6-Fluoroindole-3-carboxaldehyde (6-FICA) is a fluorinated derivative of indole that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

6-FICA is characterized by its chemical formula and a molecular weight of 179.15 g/mol. It is soluble in methanol and exhibits stability under controlled conditions but may degrade over time, impacting its efficacy in biological systems.

Synthesis Methods

The synthesis of 6-FICA can be achieved through several methods, including:

- Condensation reactions involving indole derivatives.

- Fluorination processes to introduce the fluorine atom at the 6-position of the indole ring.

Anticancer Properties

Research indicates that 6-FICA demonstrates cytotoxic effects against various human cancer cell lines. Notably, it has been shown to induce apoptosis by modulating specific signaling pathways and altering gene expression related to cell cycle regulation. The compound's interaction with kinases plays a crucial role in these processes.

Enzyme Inhibition

6-FICA acts as an inhibitor of several key enzymes:

- Phenylalanine Ammonia-Lyase (PAL) : This enzyme is involved in phytoalexin biosynthesis in plants, which are antimicrobial compounds. By inhibiting PAL, 6-FICA may affect plant defense mechanisms.

- β-Glucuronidase : This enzyme is significant for the metabolism of xenobiotics, including drugs and carcinogens. Inhibition could potentially modulate the bioavailability and activity of these compounds.

Antimicrobial Activity

Studies have indicated that 6-FICA possesses antimicrobial properties, particularly against certain Gram-positive bacteria. Its mechanism may involve disrupting bacterial metabolic pathways, although specific details require further investigation .

The biological activity of 6-FICA can be attributed to several mechanisms:

- Covalent Bond Formation : The compound interacts with proteins and enzymes through covalent modifications, leading to changes in their structure and function.

- Signaling Pathway Modulation : It influences cellular signaling pathways that regulate apoptosis and cell proliferation, particularly through kinase inhibition.

- Gene Expression Alteration : The compound can induce changes in gene expression profiles, affecting metabolic processes within cells.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of 6-FICA on breast cancer cell lines, demonstrating significant apoptosis induction through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, indicating potent activity.

- Inhibition of PAL Activity : Research highlighted the effectiveness of 6-FICA in inhibiting PAL in plant systems, leading to reduced phytoalexin levels and suggesting potential applications in agricultural disease management.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Inhibits PAL | |

| Antimicrobial | Active against Gram-positive bacteria |

| Mechanism | Description | Reference |

|---|---|---|

| Covalent Bond Formation | Alters protein structure | |

| Signaling Modulation | Affects kinase activity | |

| Gene Expression | Modulates expression profiles |

特性

IUPAC Name |

6-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCYUOSLRVAKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294524 | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2795-41-7 | |

| Record name | 2795-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。